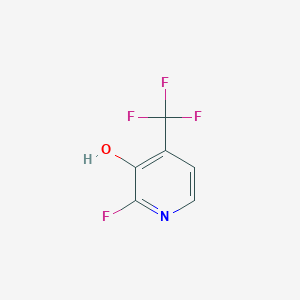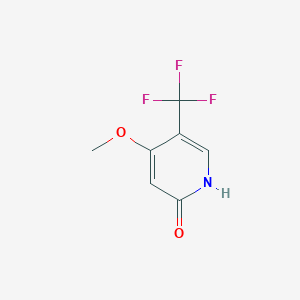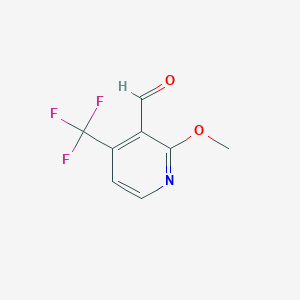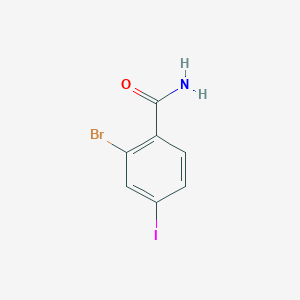
2-(2-メチル-2-ペンタノイルヒドラゾノ)マロン酸ジエチル
概要
説明
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is an organic compound with the molecular formula C13H22N2O5. It is a derivative of malonic acid and is characterized by the presence of a hydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学的研究の応用
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate can be synthesized through the reaction of diethyl malonate with 2-methyl-2-pentanoylhydrazine under acidic or basic conditions. The reaction typically involves the formation of a hydrazone linkage between the carbonyl group of diethyl malonate and the hydrazine derivative. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate may involve large-scale batch or continuous processes. The choice of solvent, catalyst, and purification methods are critical to ensure the efficiency and cost-effectiveness of the production process. Common solvents used include ethanol, methanol, and water, while purification may involve recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
作用機序
The mechanism of action of diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: Another ester used in organic synthesis, with a different functional group.
Hydrazones: A broad class of compounds with similar hydrazone linkages.
Uniqueness
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its hydrazone linkage and ester groups make it versatile for various chemical transformations and research applications.
特性
IUPAC Name |
diethyl 2-[methyl(pentanoyl)hydrazinylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-8-9-10(16)15(4)14-11(12(17)19-6-2)13(18)20-7-3/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRWGKFALAIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)N=C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)



